molecular formula C11H11BrN2O2 B1600044 (R)-2-Amino-3-(6-bromo-1H-indol-3-yl)propanoic acid CAS No. 496930-10-0

(R)-2-Amino-3-(6-bromo-1H-indol-3-yl)propanoic acid

Cat. No.: B1600044
CAS No.: 496930-10-0
M. Wt: 283.12 g/mol
InChI Key: OAORYCZPERQARS-SECBINFHSA-N
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Description

®-2-Amino-3-(6-bromo-1H-indol-3-yl)propanoic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. This particular compound features a bromine atom at the 6-position of the indole ring, which can significantly influence its chemical and biological properties.

Scientific Research Applications

®-2-Amino-3-(6-bromo-1H-indol-3-yl)propanoic acid has several scientific research applications:

Mechanism of Action

Target of Action

It is suggested that brominated tryptophan analogs may target cell membranes, making these peptides ideally fit for antimicrobial activities .

Biochemical Pathways

6-BROMO-D-TRYPTOPHAN is a derivative of tryptophan, an essential amino acid. Tryptophan and its derivatives play a crucial role in various biochemical pathways. For instance, tryptophan synthase (TrpS) enzyme, an α2β2 heterodimeric protein complex, catalyzes the last two steps in the biosynthetic pathway of tryptophan .

Pharmacokinetics

The pharmacokinetics of 6-BROMO-D-TRYPTOPHAN, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are currently being studied. A clinical trial is underway to assess the safety, pharmacokinetics, and efficacy of oral dosage of 6-BROMO-D-TRYPTOPHAN in individuals with metabolic syndrome .

Action Environment

It is known that the compound is stable in acidic environments but may decompose under alkaline conditions .

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3-(6-bromo-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Amino-3-(6-bromo-1H-indol-3-yl)propanoic acid is unique due to the specific positioning of the bromine atom at the 6-position of the indole ring. This positioning can significantly influence its chemical reactivity and biological interactions, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

(2R)-2-amino-3-(6-bromo-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAORYCZPERQARS-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC=C2CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1Br)NC=C2C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50463505
Record name (R)-2-Amino-3-(6-bromo-1H-indol-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496930-10-0
Record name (R)-2-Amino-3-(6-bromo-1H-indol-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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